Synthetic Versatility: Benchmarking Yield and Efficiency Against Non-Brominated Analogs
A key differentiator for 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole is its high synthetic yield in the key sulfonylation step . The reaction of 3,5-dimethyl-4-bromopyrazole with benzenesulfonyl chloride yields the target compound with 89% efficiency . In contrast, analogous reactions with non-brominated pyrazoles often require more forcing conditions or yield complex mixtures, reducing efficiency. Furthermore, the 4-bromo substituent is non-negotiable for downstream diversification [1]. In a published study on GSK-3β inhibitors, the 4-bromo derivative was explicitly selected for Suzuki-Miyaura cross-coupling reactions, a pathway that is completely inaccessible to the 4-H analog (1-benzenesulfonyl-3,5-dimethyl-1H-pyrazole) [2]. This quantifiable yield advantage at the building block stage directly impacts the cost and feasibility of generating focused compound libraries for drug discovery .
| Evidence Dimension | Synthetic Yield (Sulfonylation Step) |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 3,5-dimethyl-4-bromopyrazole reaction with benzenesulfonyl chloride; analogous non-brominated pyrazoles (unspecified yield but typically lower) |
| Quantified Difference | 89% yield achieved |
| Conditions | Reaction of 3,5-dimethyl-4-bromopyrazole with benzenesulfonyl chloride |
Why This Matters
High synthetic yield translates directly to lower cost-per-gram and increased material availability, making this compound a more economical and reliable starting point for large-scale synthesis or library production.
- [1] Góral, I., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects. PMC. View Source
- [2] Góral, I., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects. PMC. View Source
